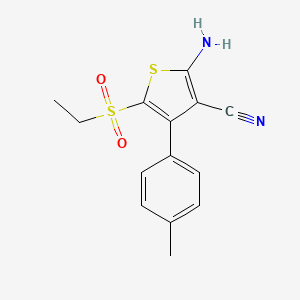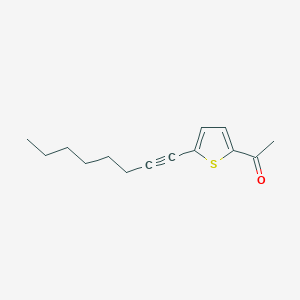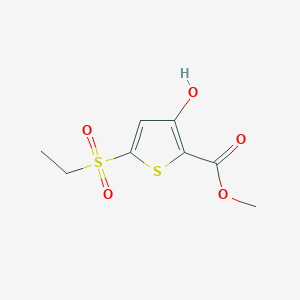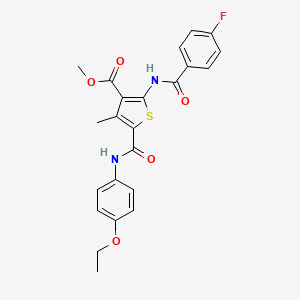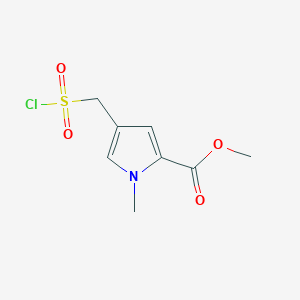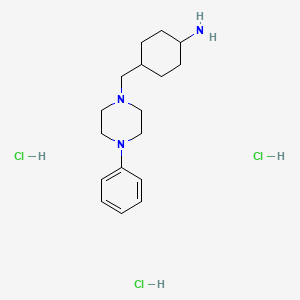
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride is a chemical compound that features a cyclohexanamine core substituted with a phenylpiperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride typically involves the following steps:
Formation of the Phenylpiperazine Moiety: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment to Cyclohexanamine: The phenylpiperazine is then attached to the cyclohexanamine core through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role as a selective acetylcholinesterase inhibitor.
Pharmaceutical Development: It serves as a lead compound in the design of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of (1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory . The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for learning and memory processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar applications in Alzheimer’s disease treatment.
3-(Piperazin-1-yl)-1,2-benzothiazole:
Uniqueness
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride is unique due to its specific structural features that confer selective acetylcholinesterase inhibitory activity. This selectivity makes it a valuable lead compound for developing targeted therapies with minimal side effects .
Eigenschaften
Molekularformel |
C17H30Cl3N3 |
|---|---|
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
4-[(4-phenylpiperazin-1-yl)methyl]cyclohexan-1-amine;trihydrochloride |
InChI |
InChI=1S/C17H27N3.3ClH/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17;;;/h1-5,15-16H,6-14,18H2;3*1H |
InChI-Schlüssel |
FCIYCAXQLXLLFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN2CCN(CC2)C3=CC=CC=C3)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



